molecular formula C15H21NO B10963392 N-[(4-methylphenyl)methyl]cyclohexanecarboxamide

N-[(4-methylphenyl)methyl]cyclohexanecarboxamide

Cat. No.: B10963392
M. Wt: 231.33 g/mol
InChI Key: TYCNNKYNUUXBDW-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]cyclohexanecarboxamide is an organic compound with the molecular formula C14H19NO It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with a 4-methylphenylmethyl group

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]cyclohexanecarboxamide

InChI

InChI=1S/C15H21NO/c1-12-7-9-13(10-8-12)11-16-15(17)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,16,17)

InChI Key

TYCNNKYNUUXBDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 4-methylbenzylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent such as dichloromethane at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of cyclohexanecarboxylic acid derivatives.

    Reduction: Formation of N-[(4-methylphenyl)methyl]cyclohexylamine.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

N-[(4-methylphenyl)methyl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylphenyl)methyl]cyclohexanecarboxamide is unique due to the presence of the 4-methylphenylmethyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

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